Structural Elucidation and Analytical Characterization of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
Structural Elucidation and Analytical Characterization of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
Amino-ether alcohols containing furan rings are highly versatile pharmacophoric building blocks in modern medicinal chemistry. Often utilized as precursors for H2-receptor antagonists, muscarinic agents, and targeted covalent inhibitors, these scaffolds provide a unique balance of lipophilicity, hydrogen-bonding capacity, and basicity.
This technical guide provides an in-depth analysis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6)[1], detailing its exact mass, structural architecture, synthetic methodology, and the self-validating analytical protocols required to confirm its identity in drug development workflows.
Chemical Identity & Structural Architecture
The structural logic of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can be deconstructed into three distinct functional domains, each contributing specific physicochemical properties to the molecule:
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Dimethylamino Terminus (C1): A tertiary amine group that acts as a strong hydrogen-bond acceptor and imparts basicity (typical pKa ~8.5–9.5). This moiety ensures the molecule can be readily protonated at physiological pH, enhancing aqueous solubility.
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Propan-2-ol Core (C2): The central secondary alcohol introduces a chiral center and serves as both a hydrogen-bond donor and acceptor. This flexible linker dictates the spatial geometry between the basic amine and the lipophilic tail.
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2-Furylmethoxy Tail (C3): An ether linkage connects the core to a furan ring. The ether oxygen provides additional hydrogen-bonding capacity, while the electron-rich furan ring facilitates π−π stacking and hydrophobic interactions with target protein pockets.
Quantitative Physicochemical Data
The exact monoisotopic mass is derived from its molecular formula, C10H17NO3 [2]. The precise calculation is critical for High-Resolution Mass Spectrometry (HRMS) validation:
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Carbon (10 × 12.000000) = 120.000000 Da
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Hydrogen (17 × 1.007825) = 17.133025 Da
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Nitrogen (1 × 14.003074) = 14.003074 Da
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Oxygen (3 × 15.994915) = 47.984745 Da
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Total Exact Mass = 199.12084 Da
| Property | Value |
| IUPAC Name | 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol |
| CAS Registry Number | 17946-08-6 |
| Molecular Formula | C10H17NO3 |
| Monoisotopic Exact Mass | 199.12084 Da |
| Molecular Weight | 201.26 g/mol |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 4 (Amine N, Hydroxyl O, Ether O, Furan O) |
| Rotatable Bonds | 6 |
Synthetic Methodology: A Self-Validating Route
To synthesize this compound with high purity, researchers typically employ a two-step, regioselective pathway. This protocol is designed as a self-validating system: the inherent steric constraints of the intermediates force the reaction to yield the correct regioisomer.
Step 1: Etherification and Epoxidation
Protocol: React 2-furylmethanol with an excess of epichlorohydrin in the presence of aqueous sodium hydroxide (NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 0–5°C. Extract the organic layer to isolate the intermediate. Causality: The strong base deprotonates the primary alcohol of 2-furylmethanol to form a reactive alkoxide. This alkoxide attacks the less hindered carbon of epichlorohydrin. A subsequent intramolecular SN2 displacement of the chloride ion yields the crucial epoxide intermediate: 2-((2-furylmethoxy)methyl)oxirane.
Step 2: Regioselective Amination
Protocol: Dissolve the purified epoxide intermediate in anhydrous methanol. Introduce an excess of dimethylamine (as a 2.0 M methanolic solution) and stir the mixture at 40°C for 12 hours. Evaporate the solvent under reduced pressure to yield the crude product. Causality: The ring-opening of epoxides by secondary amines under neutral or slightly basic conditions is highly regioselective[3]. Because dimethylamine is moderately sterically hindered, it preferentially attacks the less substituted terminal carbon (C1) of the epoxide rather than the internal carbon (C2)[4]. This steric control guarantees the formation of the secondary alcohol at C2, validating the structural integrity of the final scaffold.
Fig 1. Step-by-step synthetic workflow demonstrating regioselective epoxide ring opening.
Analytical Validation Protocol
To ensure scientific integrity, the synthesized or procured batch must undergo orthogonal analytical validation. Relying on a single method can lead to false positives due to isobaric impurities. The following LC-HRMS and NMR workflow provides a closed-loop validation system.
Step 1: UHPLC-HRMS (High-Resolution Mass Spectrometry)
Protocol:
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Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).
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Analyze using a Q-TOF mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Calibrate to <2 ppm mass accuracy.
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Extract the ion chromatogram for the expected [M+H]+ ion at m/z 200.1281 .
Causality: Formic acid is intentionally added to the mobile phase to ensure the tertiary dimethylamino group is fully protonated prior to aerosolization. This maximizes ionization efficiency in ESI+ mode. The exact mass of 199.12084 Da plus a proton (1.007276 Da) yields the target m/z of 200.1281. High mass accuracy distinguishes the target from nominally isobaric contaminants.
Step 2: 1D and 2D NMR Spectroscopy
Protocol: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3 ). Acquire 1H , 13C , and COSY spectra at 400 MHz or higher. Causality: CDCl3 is chosen because it easily solubilizes the free-base form of the amino alcohol. In the 1H NMR spectrum, the causality of the regioselective synthesis is proven by observing a distinct multiplet for the central -CH(OH)- proton (~3.8-4.0 ppm) coupled to both the adjacent −CH2−N and −CH2−O protons, which can be unambiguously mapped using the COSY spectrum. The furan ring protons will appear distinctively in the aromatic region (6.2-7.4 ppm).
Fig 2. Self-validating analytical workflow for structural confirmation via HRMS and NMR.
References
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The Journal of Organic Chemistry. "Amine–MeOH Binary Systems as Catalysts for Cyclic Carbonate Formation from Epoxides and Carbon Dioxide: A DFT Mechanistic Investigation". ACS Publications. Available at:[Link]
